molecular formula C20H14FN3O B1681491 SB 202190 CAS No. 152121-30-7

SB 202190

Cat. No.: B1681491
CAS No.: 152121-30-7
M. Wt: 331.3 g/mol
InChI Key: QHKYPYXTTXKZST-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

SB 202190 plays a crucial role in biochemical reactions by inhibiting the activity of p38 MAPK. It specifically targets the p38α and p38β isoforms of the kinase, with IC50 values of 50 nM and 100 nM, respectively . This compound binds within the ATP pocket of the active kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition affects various downstream signaling pathways, including those involved in stress response, inflammation, and apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to induce apoptosis in cancer cells by inhibiting p38 MAPK, leading to the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) . Additionally, this compound can enhance the self-renewal ability of neural stem cells and promote the differentiation of human embryonic stem cells into cardiomyocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP pocket of p38 MAPK, which inhibits the kinase’s activity. This binding prevents the phosphorylation of downstream targets, thereby blocking the activation of various signaling pathways. This compound selectively inhibits the p38α and p38β isoforms, leading to the suppression of inflammatory responses and the induction of apoptosis in certain cell types . Furthermore, this compound can activate other signaling pathways, such as the MEK/ERK pathway, which can stimulate cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is generally stable when stored at -20°C and protected from light. Prolonged exposure to light or higher temperatures can lead to its degradation and reduced efficacy . Long-term studies have shown that this compound can maintain its inhibitory effects on p38 MAPK for extended periods, but its potency may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits p38 MAPK activity without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . Studies have also shown that the compound can cross the blood-brain barrier, making it useful for studying neurological disorders .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with p38 MAPK. The compound inhibits the phosphorylation of p38 MAPK, which in turn affects the activity of downstream enzymes and cofactors . This inhibition can alter metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This compound has been shown to accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on p38 MAPK .

Preparation Methods

Synthetic Routes and Reaction Conditions

SB 202190 can be synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is typically obtained as a faintly yellow to beige powder .

Chemical Reactions Analysis

Types of Reactions

SB 202190 primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

SB 202190 has a wide range of applications in scientific research, including:

    Chemistry: Used as a tool to study the role of p38 MAPK in various chemical reactions and pathways.

    Biology: Employed to investigate the role of p38 MAPK in cellular processes such as apoptosis, differentiation, and proliferation.

    Medicine: Used in preclinical studies to explore the potential therapeutic effects of p38 MAPK inhibition in diseases such as cancer, inflammation, and neurodegenerative disorders.

    Industry: Applied in the development of new drugs and therapeutic agents targeting p38 MAPK

Comparison with Similar Compounds

Similar Compounds

Uniqueness of SB 202190

This compound is unique due to its high selectivity and potency for p38 MAPK. It selectively inhibits the p38α and p38β isoforms with minimal off-target effects. This makes it a valuable tool for studying the specific role of p38 MAPK in various cellular processes and diseases .

Properties

IUPAC Name

4-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-16-5-1-13(2-6-16)18-19(14-9-11-22-12-10-14)24-20(23-18)15-3-7-17(25)8-4-15/h1-12,25H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHKYPYXTTXKZST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7041120
Record name SB 202190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152121-30-7
Record name 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152121-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152121307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SB 202190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7041120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SB-202190
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVX798P8GI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary target of SB202190?

A: SB202190 is primarily known as a selective inhibitor of p38 MAPKα and β. []

Q2: How does SB202190 interact with p38 MAPK?

A: SB202190 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of p38 MAPK, thereby preventing its phosphorylation and activation. []

Q3: What are the downstream consequences of p38 MAPK inhibition by SB202190?

A3: Inhibition of p38 MAPK by SB202190 has been shown to exert various effects depending on the cell type and context:

  • Reduced inflammation: SB202190 inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8, often implicated in inflammatory diseases. [, , , ]
  • Modulation of apoptosis: SB202190 has been reported to both induce and inhibit apoptosis. This dual effect likely depends on cell type, SB202190 concentration, and the presence of other stimuli. [, , , , ]
  • Effects on cell growth and differentiation: SB202190 can impact cell proliferation and differentiation processes, as observed in studies on endothelial cells, fibroblasts, and cancer cell lines. [, , , , ]

Q4: Does SB202190 affect other kinases besides p38 MAPK?

A4: While considered a selective p38 MAPK inhibitor, emerging evidence suggests SB202190 might interact with other targets, including:

  • Casein kinase 1 (CK1): SB202190 has been shown to inhibit CK1-mediated phosphorylation of CREB, indicating potential off-target effects. []
  • Cholecystokinin receptor subtype CCK1: SB202190 has been reported to act as a non-competitive antagonist of the CCK1 receptor, highlighting the need for caution when using this compound in models expressing this receptor. []

Q5: How does the dual effect of SB202190 on apoptosis impact its potential therapeutic applications?

A: The dual effect of SB202190 on apoptosis presents both opportunities and challenges. While its pro-apoptotic properties could be beneficial for targeting cancer cells [, ], its anti-apoptotic effects might prove advantageous in treating conditions like ischemia-reperfusion injury. [, ] Understanding the context-dependent effects of SB202190 on apoptosis is crucial for developing targeted therapies.

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